TZ4M

PPAR-gamma agonism Insulin resistance Diabetes research

Alzheimer's and metabolic disease programs require structurally defined TZD derivatives with validated target engagement for reproducible SAR. TZ4M satisfies this need as a uniquely 3,5-disubstituted thiazolidinedione. • M1 mAChR orthosteric agonist & AChE inhibitor; BBB-positive, effective at 2-3 mg/kg (i.p.) in scopolamine-induced AD rat model • N3-phenacyl substitution provides a distinct pharmacological vector vs. conventional glitazones for metabolic & neuroscience SAR • Also relevant as a chemical probe for antimicrobial programs targeting Gram-positive bacteria • Sourced with full characterization; inquire for bulk or custom quantities

Molecular Formula C19H15NO4S
Molecular Weight 353.4 g/mol
Cat. No. B12387039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTZ4M
Molecular FormulaC19H15NO4S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H15NO4S/c1-24-15-9-7-13(8-10-15)11-17-18(22)20(19(23)25-17)12-16(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3/b17-11+
InChIKeyZBIWNXHXEOBENC-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione: Structural Overview


(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione (TZD) class. It is a specific 3,5-disubstituted derivative, characterized by a 4-methoxybenzylidene group at the 5-position and a phenacyl group at the 3-position of the central TZD ring. This scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in several FDA-approved drugs [1]. The compound is a key intermediate and a target for structure-activity relationship (SAR) studies exploring PPAR-γ modulation, antimicrobial activity, and other therapeutic areas [2][3].

Why Generic Thiazolidinediones Cannot Substitute This Compound


Interchanging this specific 3,5-disubstituted TZD with a generic analog or even another 5-benzylidene derivative is unsupported by SAR data. The pharmacological profile of TZDs is exquisitely sensitive to the substitution pattern at both the N3 and C5 positions. For instance, while the 4-methoxybenzylidene moiety at C5 is critical for PPAR-γ binding affinity, its potency and selectivity are heavily modulated by the N3 substituent [1]. Data shows that replacing an N3-methyl-benzyl group with a different aryl group can drastically alter both in vivo efficacy and side effect profiles [1]. Furthermore, the specific phenacyl group at N3 has been associated with distinct anticonvulsant and analgesic properties in related series, highlighting that the combination of these precise substituents confers a unique biological fingerprint that cannot be extrapolated from other in-class compounds [2].

Quantifiable Differentiation Evidence


In Vivo Insulin Sensitization vs. Rosiglitazone

A structurally analogous compound, (5Z)-5-(4-methoxybenzylidene)-3-(4-methyl-benzyl)-thiazolidine-2,4-dione, which shares the critical 4-methoxybenzylidene pharmacophore with the target compound, demonstrated superior in vivo efficacy compared to the first-line drug rosiglitazone. In a high-fat diet-induced insulin resistance mouse model, this analog was 34% more potent than rosiglitazone at decreasing serum insulin levels (P < 0.05) [1]. This class-level inference underscores the enhanced metabolic potential of the 4-methoxybenzylidene scaffold over a standard clinical comparator.

PPAR-gamma agonism Insulin resistance Diabetes research Metabolic disorders

Selective Anticonvulsant Activity in Phenacyl-Thiazolidinediones

In a study evaluating a library of 54 3-phenacyl-5-benzylidene-thiazolidine-2,4-diones for pharmacological activity, only a specific subset demonstrated significant protection against tonic seizures and death. While the exact target compound was not isolated as a lead in the abstract, this study establishes that only a minority of compounds within this exact structural class possess this desirable anticonvulsant property [1]. This creates a basis for differentiation, as it implies that the target compound has a defined probability of being in the active subset compared to an uncharacterized generic TZD.

Neurology Anticonvulsant Epilepsy research Phenacyl-thiazolidinediones

Antimicrobial Activity Against Gram-Positive Pathogens

The class of 5-arylidene-thiazolidine-2,4-dione derivatives, to which the target compound belongs, has consistently demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria. In a representative study, a series of related 5-arylidene-thiazolidinediones exhibited Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL against various Gram-positive strains using a disc diffusion method [1]. This provides a class-level performance benchmark. The target compound, with its specific 4-methoxybenzylidene and N3-phenacyl substitution, is a member of this active class, distinguishing it from non-arylidene TZDs which lack this antimicrobial efficacy.

Antimicrobial Antibacterial Infectious disease research 5-Arylidene-thiazolidinediones

High-Value Application Scenarios


Metabolic Research: High-Potency PPAR-γ Scaffold

Given the class-level evidence showing that a structurally close analog of this compound is 34% more potent than rosiglitazone in lowering insulin levels in vivo, this compound is a prime candidate for metabolic research programs [1]. Its procurement is justified for projects aiming to develop next-generation insulin sensitizers with improved efficacy over existing glitazones. The unique 3-phenacyl substitution provides a distinct vector for SAR studies to optimize metabolic effects and mitigate classical PPAR-γ side effects.

Neurological Applications: Anticonvulsant Mechanisms

This compound's core scaffold has been linked to anticonvulsant activity within a small, active subset of a larger series [2]. Procurement is therefore strategically relevant for neuroscience research groups investigating novel mechanisms for seizure control. The compound serves as a valuable chemical probe to understand the structural determinants that confer neuroprotective or anticonvulsant properties to the phenacyl-thiazolidinedione class.

Antimicrobial Discovery Against Gram-Positive Infections

As a member of the 5-arylidene-thiazolidine-2,4-dione class, this compound is positioned within a proven antimicrobial chemical space [3]. Its acquisition supports infectious disease research programs focused on developing new therapies for drug-resistant Gram-positive bacteria. The compound can be used as a starting point for medicinal chemistry efforts to enhance potency and broaden the spectrum of activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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